molecular formula C14H9N5O8 B5756697 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone

6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No. B5756697
M. Wt: 375.25 g/mol
InChI Key: RIPBCLRGAMLVAF-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone, also known as NBDA-DNPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of 2,4-dinitrophenylhydrazine (DNPH) and is commonly used as a reagent for the detection and quantification of carbonyl compounds in various samples.

Mechanism of Action

The mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone involves the formation of a stable adduct between the carbonyl group of the target compound and the hydrazone group of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone. This adduct can be detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Biochemical and physiological effects:
6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone does not have any direct biochemical or physiological effects on living organisms. However, its use in scientific research has led to the discovery of important biomarkers for oxidative stress and aging-related diseases.

Advantages and Limitations for Lab Experiments

The use of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone has several advantages for lab experiments. It is a selective reagent that allows for the detection and quantification of carbonyl compounds in various samples. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone has some limitations, such as its sensitivity to pH and temperature changes, which can affect the stability of the adduct formed between the reagent and the carbonyl compound.

Future Directions

There are several future directions for the use of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone. Another area of interest is the application of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone in the study of oxidative stress and aging-related diseases, which could lead to the development of new diagnostic and therapeutic strategies.
In conclusion, 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone is a valuable reagent for the detection and quantification of carbonyl compounds in various samples. Its unique properties have led to its extensive use in scientific research, and there are several future directions for its application in the study of oxidative stress and aging-related diseases.

Synthesis Methods

The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with DNPH in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone has been extensively used in scientific research as a reagent for the detection and quantification of carbonyl compounds in various samples such as atmospheric aerosols, biological fluids, and food products. The use of 6-nitro-1,3-benzodioxole-5-carbaldehyde (2,4-dinitrophenyl)hydrazone allows for the selective detection of carbonyl compounds, which are important biomarkers for oxidative stress and aging-related diseases.

properties

IUPAC Name

2,4-dinitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O8/c20-17(21)9-1-2-10(12(4-9)19(24)25)16-15-6-8-3-13-14(27-7-26-13)5-11(8)18(22)23/h1-6,16H,7H2/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPBCLRGAMLVAF-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazine

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